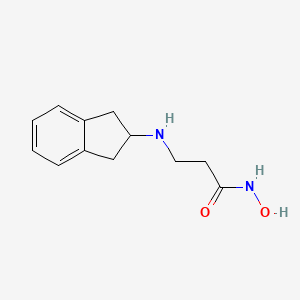
1-Bromonon-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is a chiral compound with the molecular formula C17H20BrN2O3. It contains a bromine atom, a nitro group, and a dibenzylamino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol can be achieved through a multi-step process. One approach involves the bromination of a suitable precursor, followed by the introduction of the dibenzylamino and nitro groups under controlled conditions. Common reagents include bromine (Br2), dibenzylamine, and nitric acid (HNO3).
Industrial Production Methods: In an industrial setting, the production of this compound may utilize batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems can help in monitoring and adjusting reaction parameters in real-time.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under basic conditions.
Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Corresponding amine derivatives
Reduction: Alcohols or ethers, depending on the nucleophile used
Substitution: Various substituted derivatives based on the nucleophile
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol involves its reactivity with various nucleophiles and electrophiles. The bromine atom and nitro group are key sites for chemical reactions, allowing the compound to participate in a wide range of transformations. The dibenzylamino group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-Bromo-3-nitrobutane
- 1-Bromo-3-(dibenzylamino)butane
- 1-Bromo-3-(dibenzylamino)-1-nitropropane
Uniqueness: (1S,2S,3S)-1-bromo-3-(dibenzylamino)-1-nitrobutan-2-ol is unique due to its chiral centers and the presence of multiple functional groups, which provide a diverse range of reactivity and potential applications. Its specific stereochemistry can also lead to different biological activities compared to its achiral or differently substituted analogs.
Properties
CAS No. |
919123-63-0 |
|---|---|
Molecular Formula |
C9H13Br |
Molecular Weight |
201.10 g/mol |
IUPAC Name |
1-bromonon-1-en-3-yne |
InChI |
InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |
InChI Key |
XUBPKFJARORGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetonitrile, 2,2'-[(2,3-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14195658.png)
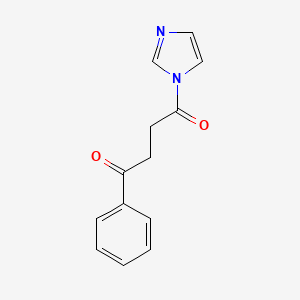
![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)
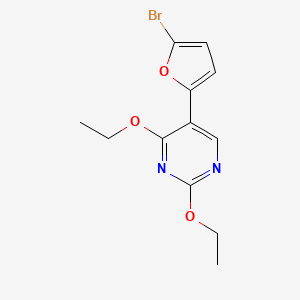
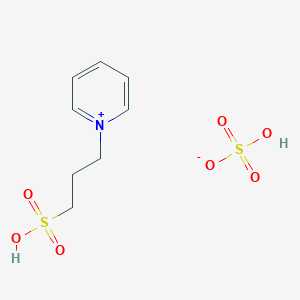
![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

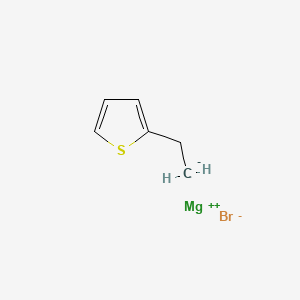
![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)




